![molecular formula C13H13F3O B1324758 Cyclopentyl 3-trifluoromethylphenyl ketone CAS No. 898791-66-7](/img/structure/B1324758.png)
Cyclopentyl 3-trifluoromethylphenyl ketone
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Overview
Description
Synthesis Analysis
The synthesis of trifluoromethyl ketones, including Cyclopentyl 3-trifluoromethylphenyl ketone, has been a subject of interest due to their valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . A photoredox, nickel and phosphoranyl radical synergistic cross-electrophile coupling of commercially available chemicals, aromatic acids and aryl/alkyl bromides, allows for concise synthesis of highly functionalized ketones directly .Molecular Structure Analysis
The molecular structure of Cyclopentyl 3-trifluoromethylphenyl ketone can be found in various databases such as PubChem and ChemSpider . The molecular formula is C14H13F3O.Chemical Reactions Analysis
Trifluoromethyl ketones (TFMKs) are associated with a number of useful reactions. Catalytic methods for ketone synthesis are continually being developed . The development of a practical route to ketones from feedstock chemicals has long been a subject of interest .Physical And Chemical Properties Analysis
The physical and chemical properties of Cyclopentyl 3-trifluoromethylphenyl ketone can be found in databases like PubChem and ChemicalBook .Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in Cyclopentyl 3-trifluoromethylphenyl ketone is a common pharmacophore in many FDA-approved drugs . This moiety can significantly enhance the biological activity and metabolic stability of pharmaceuticals. It’s often used in the design of new drug candidates, particularly for its ability to improve binding affinity and selectivity towards biological targets.
Environmental Chemistry
Understanding the behavior of fluorinated compounds, including their degradation and interaction with environmental components, is essential. Cyclopentyl 3-trifluoromethylphenyl ketone can serve as a model compound for studying the environmental fate of fluorinated pollutants.
Each of these applications leverages the unique properties of the trifluoromethyl group to address specific challenges and requirements in scientific research and industry. The versatility of Cyclopentyl 3-trifluoromethylphenyl ketone makes it a valuable compound across multiple fields of study .
Future Directions
Trifluoromethyl ketones, including Cyclopentyl 3-trifluoromethylphenyl ketone, are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Their potential applications in various fields, including medicinal chemistry, make them a subject of ongoing research .
Mechanism of Action
Target of Action
Cyclopentyl 3-trifluoromethylphenyl ketone is a type of trifluoromethyl ketone (TFMK), which are valuable synthetic targets and serve as synthons in the construction of fluorinated pharmacons . .
Mode of Action
Tfmks are known to behave as mimics of the tetrahedral transition-state intermediates , which suggests that they might interact with their targets by mimicking the transition states of biochemical reactions.
Biochemical Pathways
Ketone bodies, which include compounds similar to tfmks, are known to modulate cellular homeostasis in multiple physiological states through a diversity of mechanisms . They also serve as drivers of protein post-translational modification and modulators of inflammation and oxidative stress .
Pharmacokinetics
The introduction of fluorine(s) into organic molecules, such as tfmks, usually leads to significant changes in the chemical and physicochemical properties of the original compounds, which can bias their biological properties, bioavailability, and adme .
Result of Action
Tfmks are known to be valuable fluorine-containing synthetic targets of bioactive compounds , suggesting that they might have significant effects at the molecular and cellular levels.
Action Environment
The selection of solvents, which can be considered as an environmental factor in chemical reactions, is known to affect several important parameters such as selectivity, chemical group, diffusive coefficient, viscosity, and density .
properties
IUPAC Name |
cyclopentyl-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFDTWBLQYATME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642572 |
Source
|
Record name | Cyclopentyl[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 3-trifluoromethylphenyl ketone | |
CAS RN |
898791-66-7 |
Source
|
Record name | Cyclopentyl[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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